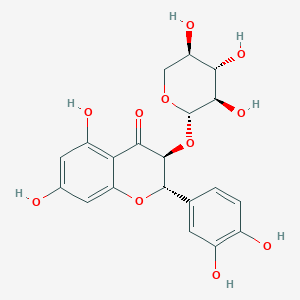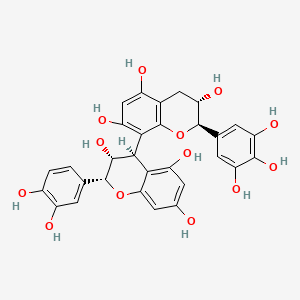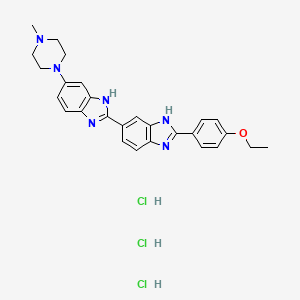
Bisbenzimide ethoxide trihydrochloride
Overview
Description
Synthesis Analysis
Bisbenzimide compounds are typically synthesized through reactions involving benzimidazole derivatives and appropriate alkylating agents or through the condensation of related imidazole-based compounds with aldehydes. For example, a study by Gupta et al. (2001) detailed the synthesis of Cu(II) complexes from a benzimidazole-based diamide ligand, showcasing a method that might be analogous to bisbenzimide ethoxide trihydrochloride synthesis (Gupta, Mathur, & Butcher, 2001).
Molecular Structure Analysis
The molecular structure of bisbenzimide derivatives often features complex coordination environments around metal centers, as seen in various copper(II), manganese(II), and nickel(II) complexes. These structures are characterized using techniques like X-ray crystallography, revealing geometries that can range from distorted square-based pyramidal to trigonal bipyramidal (Wu et al., 2015).
Chemical Reactions and Properties
Bisbenzimide compounds participate in a variety of chemical reactions, often serving as ligands in complexation reactions with metals, which can lead to the formation of complexes with significant biochemical activity. For instance, bisbenzimide complexes have been shown to possess antioxidative activity, demonstrating the chemical reactivity and potential application of these compounds in various fields (Wu et al., 2015).
Physical Properties Analysis
The physical properties of bisbenzimide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the planar aromatic structures of certain bisbenzimide compounds contribute to their ability to intercalate into DNA, a physical interaction that underlies many of their biological applications. These properties are often studied using spectroscopic and electrochemical methods to understand the compounds' behavior in various environments.
Chemical Properties Analysis
Bisbenzimide compounds exhibit a range of chemical properties, including the ability to bind to DNA and other biological molecules. This binding ability is due to the compounds' structural features, such as the presence of aromatic rings and nitrogen-containing groups, which allow for interactions with the minor groove of DNA. Such interactions can be explored through fluorescence studies and other spectroscopic techniques, providing insights into the compounds' modes of action at the molecular level (Jin & Breslauer, 1988).
Scientific Research Applications
Fluorine-Modified Bisbenzimide as a DNA Detection Probe
Bisbenzimide H 33258, modified with 3,5-Bis(trifluoromethyl)benzene, was synthesized for DNA detection using (19)F NMR and fluorescence. This probe allows for the bimodal detection of DNA double strands through changes in chemical shift and fluorescence upon binding to DNA (Sakamoto, Hasegawa, & Fujimoto, 2015).
Inhibitory Effects on Poxvirus Infection
Bisbenzimide derivatives, particularly those binding to the minor groove of double-stranded DNA, demonstrated potent inhibition of poxvirus infection by blocking viral DNA replication and gene transcription. This discovery could lead to the development of new antiviral drugs targeting viral genomes (Yakimovich et al., 2017).
Fluorescence Behavior in Solution
A detailed study of Hoechst 33258, a bisbenzimide derivative, revealed insights into its dimerization process in solution, which is vital for DNA quantification. The study showed that the fluorescence intensity of Hoechst 33258 is affected by ionic strength and dye concentration, impacting its functionality in biological applications (Busto et al., 2015).
Enhancing Fluorescence Microscopy for Apoptosis Detection
A study combined bisbenzimide with Acridine Orange to improve fluorescence microscopy for apoptosis evaluation. This combination allowed for a distinct visualization of changes in the emitted light spectrum from bisbenzimide, aiding in apoptosis detection (Landex & Kayser, 2003).
Use in Protective Measures against Ischemic Injury
Bis(7)-tacrine, a derivative of bisbenzimide, demonstrated protective effects against ischemic-induced cell injury in primary cultured astrocytes. This finding indicates potential therapeutic benefits for vascular dementia and Alzheimer's disease (Han et al., 2000).
Bisbenzimide-Nitroxides for Nuclear Redox Imaging
Novel bisbenzimide-nitroxides were developed as probes for nuclear-specific redox imaging in living cells. These compounds allowed visualization of nuclear oxidative stress, which is crucial for understanding aging and related disorders (Ikeda et al., 2012).
Mechanism of Action
Bisbenzimide Ethoxide Trihydrochloride, also known as Hoechst 33342 Trihydrochloride, is a compound used in molecular biology applications due to its unique properties and interactions with DNA .
Target of Action
The primary target of this compound is the DNA within cells. More specifically, it binds preferentially to adenine-thymine (A-T) rich regions of DNA .
Mode of Action
This compound interacts with its target by binding into the minor groove of DNA . This interaction results in a significant enhancement of its fluorescence intensity, particularly when bound to A-T rich double-strand DNA .
Biochemical Pathways
The binding of this compound to DNA affects several biochemical pathways. It stimulates topoisomerase I-mediated DNA cleavage . This compound is also known to inhibit late autophagy by blocking autophagosome-lysosome fusion .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that the compound is cell-permeable , which allows it to enter cells and interact with DNA. The compound is often brightly labeled by submicromolar concentrations and can be clearly visualized with or without washing .
Result of Action
The binding of this compound to DNA results in a variety of molecular and cellular effects. It is used for specifically staining the nuclei of living or fixed cells and tissues . This stain is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, to identify replicating cells, and to sort cells based on their DNA content .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is excited by ultraviolet light and emits blue fluorescence at 460-490 nm . Therefore, the presence and intensity of ultraviolet light can affect its action. Additionally, the compound should be stored at 2-8°C to maintain its stability .
Safety and Hazards
According to the safety data sheet, it is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . Further processing of solid materials may result in the formation of combustible dusts . The potential for combustible dust formation should be taken into consideration before additional processing occurs .
properties
IUPAC Name |
2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O.3ClH/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABNPSKWVNCGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236482 | |
| Record name | Bisbenzimide ethoxide trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green powder; [Acros Organics MSDS] | |
| Record name | Bisbenzimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12368 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
875756-97-1 | |
| Record name | Bisbenzimide ethoxide trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875756971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisbenzimide ethoxide trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISBENZIMIDE ETHOXIDE TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P976261J69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



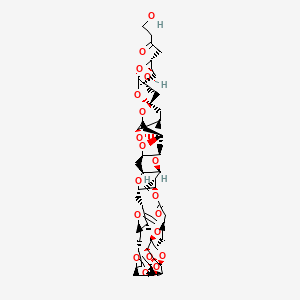

![Pyrazolo[1,5-c]quinazoline](/img/structure/B1257617.png)
![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1257622.png)
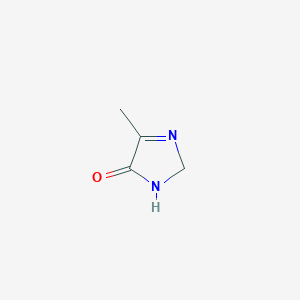
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1257625.png)
